molecular formula C14H16O4 B2548050 Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate CAS No. 741286-35-1

Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate

Cat. No. B2548050
CAS RN: 741286-35-1
M. Wt: 248.278
InChI Key: SXHUDVZXCCWQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate is a chemical compound that is not directly mentioned in the provided papers. However, similar compounds with structural variations have been synthesized and studied for various applications, including the synthesis of trifluoromethyl heterocycles, enantiomerically pure α-hydroxy and α-amino acid esters, and antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the creation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . Another method includes the use of rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions for the synthesis of trifluoromethyl heterocycles . Additionally, Pt-cinchona catalyzed enantioselective hydrogenation is a key step in the preparation of enantiomerically pure derivatives starting from ethyl 2,4-dioxo-4-phenylbutyrate .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate has been confirmed by various spectroscopic methods, including IR, (1)H NMR, and X-ray diffraction studies . These studies provide detailed information on the molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to undergo further transformations. For instance, ethyl 4-aryl-2,4-dioxobutanoates react with diaminomaleonitrile and malononitrile to form pyrazine and biphenyl derivatives, respectively . These reactions demonstrate the potential of ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate to participate in similar chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate can be inferred from spectroscopic data and computational methods. For example, FT-IR and DFT methods have been used to compute vibrational wavenumbers and analyze the stability of the molecule through hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis, as well as molecular electrostatic potential maps, provide insights into the electronic properties and reactivity of these molecules .

Scientific Research Applications

1. Stereoselective Synthesis and Electron-Deficient Dienes

Ethyl 4-aryl-2,4-dioxobutanoates have been utilized in stereoselective intramolecular Wittig reactions with vinyltriphenylphosphonium salt to yield cyclobutene derivatives. These derivatives undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes, demonstrating the compound's utility in organic synthesis and material science (Yavari & Samzadeh‐Kermani, 1998).

2. Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Key steps include rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showing the compound's versatility in producing diverse organic molecules (Honey et al., 2012).

3. Microbial Aldehyde Reductase in Organic Solvent-Water Systems

The enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in organic solvent-water diphasic systems, highlights its potential in biocatalysis. This process is significant for producing enantiomerically pure compounds, an important aspect in pharmaceutical synthesis (Shimizu et al., 1990).

4. Antimicrobial and Antioxidant Properties

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound structurally similar to Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate, has been synthesized and studied for its antimicrobial and antioxidant susceptibilities. This shows the potential application of such compounds in the development of new antimicrobial and antioxidant agents (Kumar et al., 2016).

Future Directions

The future directions of research on a compound can include potential applications, therapeutic uses, and areas of study. Currently, there is limited information available on the future directions of Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate .

properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-3-10-5-7-11(8-6-10)12(15)9-13(16)14(17)18-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHUDVZXCCWQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-ethylphenyl)-2,4-dioxobutanoate

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